![molecular formula C15H19N5O2 B5053054 (3S)-3-{[5-(2,5-dimethyl-3-furyl)-1,2,4-triazin-3-yl]amino}-2-azepanone](/img/structure/B5053054.png)
(3S)-3-{[5-(2,5-dimethyl-3-furyl)-1,2,4-triazin-3-yl]amino}-2-azepanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-{[5-(2,5-dimethyl-3-furyl)-1,2,4-triazin-3-yl]amino}-2-azepanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazine family and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (3S)-3-{[5-(2,5-dimethyl-3-furyl)-1,2,4-triazin-3-yl]amino}-2-azepanone is not fully understood. However, it is believed that this compound exerts its anticancer effects by inhibiting the activity of certain enzymes that are involved in cell division and growth. In addition, this compound has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
(3S)-3-{[5-(2,5-dimethyl-3-furyl)-1,2,4-triazin-3-yl]amino}-2-azepanone has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of several cancer cell lines by inducing apoptosis. In addition, this compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3S)-3-{[5-(2,5-dimethyl-3-furyl)-1,2,4-triazin-3-yl]amino}-2-azepanone in lab experiments is its potential as an anticancer agent. This compound has shown promising results in inhibiting the growth of several cancer cell lines and inducing apoptosis. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to produce large quantities for use in lab experiments.
Orientations Futures
There are several future directions for the study of (3S)-3-{[5-(2,5-dimethyl-3-furyl)-1,2,4-triazin-3-yl]amino}-2-azepanone. One direction is to further investigate its potential as an anticancer agent and its mechanism of action. Another direction is to study its potential applications in the treatment of neurodegenerative diseases. In addition, future studies could focus on developing more efficient synthesis methods for this compound to make it more readily available for use in lab experiments.
Conclusion:
In conclusion, (3S)-3-{[5-(2,5-dimethyl-3-furyl)-1,2,4-triazin-3-yl]amino}-2-azepanone is a chemical compound that has shown promising results in various scientific research applications. Its potential as an anticancer agent and neuroprotective agent makes it a valuable compound for further study. However, its complex synthesis method and limitations in lab experiments highlight the need for continued research in developing more efficient synthesis methods and exploring its potential applications in various fields.
Méthodes De Synthèse
The synthesis of (3S)-3-{[5-(2,5-dimethyl-3-furyl)-1,2,4-triazin-3-yl]amino}-2-azepanone is a complex process that is carried out in several steps. The first step involves the reaction of 2,5-dimethyl-3-furoic acid with thionyl chloride to produce the corresponding acid chloride. The acid chloride is then reacted with 5-amino-1,2,4-triazine to form the intermediate compound. Finally, the intermediate compound is reacted with 2-azepanone to produce the desired product.
Applications De Recherche Scientifique
(3S)-3-{[5-(2,5-dimethyl-3-furyl)-1,2,4-triazin-3-yl]amino}-2-azepanone has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been shown to inhibit the growth of several cancer cell lines by inducing apoptosis. In addition, this compound has also been studied for its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(3S)-3-[[5-(2,5-dimethylfuran-3-yl)-1,2,4-triazin-3-yl]amino]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-9-7-11(10(2)22-9)13-8-17-20-15(19-13)18-12-5-3-4-6-16-14(12)21/h7-8,12H,3-6H2,1-2H3,(H,16,21)(H,18,19,20)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEENAJWYEGYCET-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=CN=NC(=N2)NC3CCCCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)C2=CN=NC(=N2)N[C@H]3CCCCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5052975.png)
![methyl 2-methyl-3-[(4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B5052979.png)
![2-[tert-butyl(methyl)amino]ethyl 5-bromo-2-chlorobenzoate hydrochloride](/img/structure/B5052994.png)

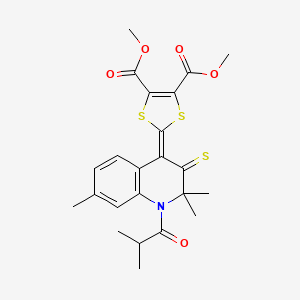
![4-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5053017.png)
![4-chloro-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B5053023.png)
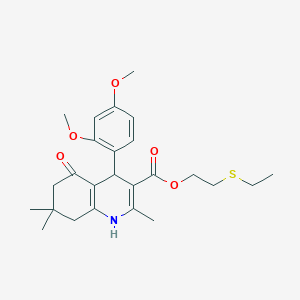
![4-{[benzyl(butyl)amino]methyl}-2-ethoxyphenol](/img/structure/B5053035.png)
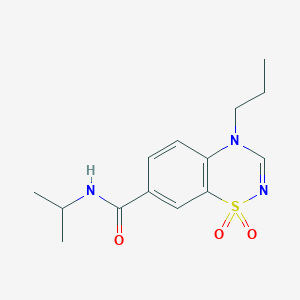
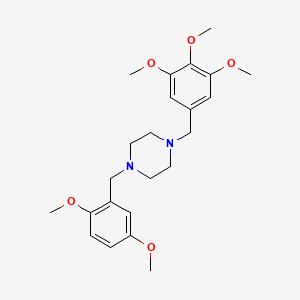

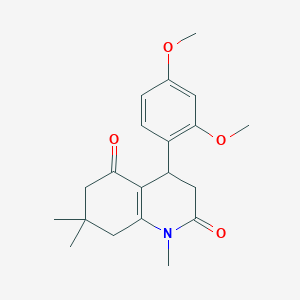
![3-amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5053086.png)